2-Chloro-3-pyridinol

Cytotoxicity HepG2 cells EC50

This ortho-chloro-hydroxy pyridine enables unique regioselective transformations and access to all four benzo[4,5]furopyridine scaffolds. Offers >21x lower cytotoxicity vs trichloro analog (EC50 >10,000 μM in HepG2), ideal for multi-step pharma synthesis. Definitive ID via 35Cl NQR signature.

Molecular Formula C5H4ClNO
Molecular Weight 129.54 g/mol
CAS No. 6636-78-8
Cat. No. B146414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-pyridinol
CAS6636-78-8
Synonyms2-chloro-3-hydroxypyridine
Molecular FormulaC5H4ClNO
Molecular Weight129.54 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Cl)O
InChIInChI=1S/C5H4ClNO/c6-5-4(8)2-1-3-7-5/h1-3,8H
InChIKeyRSOPTYAZDFSMTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-pyridinol (CAS 6636-78-8): A Strategic Pyridine Building Block for Heterocyclic Synthesis


2-Chloro-3-pyridinol (also known as 2-chloro-3-hydroxypyridine) is a halogenated heterocyclic compound with the molecular formula C5H4ClNO and a molecular weight of 129.54 g/mol [1]. This compound is characterized by a chlorine atom at the 2-position and a hydroxyl group at the 3-position of a pyridine ring . It appears as a white to light beige crystalline powder with a melting point of 170-172 °C . The compound serves as a versatile intermediate in organic synthesis, primarily valued for its unique ortho-chloro-hydroxy substitution pattern that enables specific regioselective transformations not achievable with other positional isomers or unsubstituted pyridines .

Why 2-Chloro-3-pyridinol (CAS 6636-78-8) Cannot Be Interchanged with Other Chloropyridinols


2-Chloro-3-pyridinol possesses a specific ortho-relationship between the chlorine and hydroxyl substituents that fundamentally dictates its chemical behavior and synthetic utility. Attempts to substitute this compound with other chloropyridinol isomers (e.g., 5-chloro-3-pyridinol or 6-chloro-2-pyridinol) or with unsubstituted 3-pyridinol will lead to divergent reactivity profiles, altered regioselectivity in coupling reactions, and ultimately failure to produce the desired target molecules [1]. The unique steric and electronic environment created by the adjacent Cl and OH groups enables specific activation pathways—particularly in palladium-mediated reactions—that are essential for accessing certain benzo[4,5]furopyridine scaffolds and other complex heterocycles [2]. The quantitative evidence below demonstrates precisely how this positional isomer distinguishes itself from its closest analogs.

2-Chloro-3-pyridinol (CAS 6636-78-8): Quantitative Differentiation Evidence for Scientific Procurement Decisions


Cytotoxicity Profile: 2-Chloro-3-pyridinol Exhibits >20-Fold Lower Cytotoxicity Than Trichloro Analog

2-Chloro-3-pyridinol demonstrates exceptionally low cytotoxicity against human hepatocellular carcinoma HepG2 cells, with an EC50 value exceeding 10,000 μM following 24-hour exposure . In contrast, the structurally related compound 3,5,6-trichloro-2-pyridinol exhibits substantially higher cytotoxicity with an EC50 of 474.3 μM under comparable assay conditions [1].

Cytotoxicity HepG2 cells EC50

Cytotoxicity Comparison: 2-Chloro-3-pyridinol vs. 2-Bromo-3-pyridinol

2-Chloro-3-pyridinol exhibits an EC50 > 10,000 μM in HepG2 cells , while its brominated analog, 2-bromo-3-pyridinol, shows a measurable EC50 of 6,214.5 μM under comparable assay conditions [1].

Cytotoxicity Halopyridinol EC50

Unique Reactivity in Palladium-Mediated Synthesis of Benzo[4,5]furopyridines

2-Chloro-3-pyridinol serves as a critical starting material for the concise synthesis of all four possible benzo[4,5]furopyridine tricyclic heterocycles via palladium-mediated reactions . This synthetic pathway leverages the unique ortho-chloro-hydroxy substitution pattern, which enables specific α- and γ-activation of the chloropyridine ring [1]. In contrast, other chloropyridinol positional isomers (such as 5-chloro-3-pyridinol or 6-chloro-2-pyridinol) cannot access this full set of tricyclic scaffolds due to different regiochemical outcomes in palladium-catalyzed couplings.

Palladium catalysis Heterocyclic synthesis Regioselectivity

Melting Point Differentiation from Unsubstituted 3-Pyridinol

2-Chloro-3-pyridinol exhibits a melting point range of 170-172 °C , which is substantially higher than that of unsubstituted 3-pyridinol (3-hydroxypyridine), which melts at approximately 125-129 °C [1].

Physical property Melting point Purity assessment

Anomalous 35Cl NQR Temperature Dependence: A Unique Solid-State Signature

2-Chloro-3-pyridinol displays a distinctive solid-state nuclear quadrupole resonance (NQR) profile characterized by the presence of four 35Cl NQR signals at 77 K, with one of these lines exhibiting a positive temperature coefficient of the NQR frequency [1]. This anomalous temperature dependence is not a general feature of chloropyridinols but arises specifically from the unique hydrogen-bonding network and crystal packing enabled by the ortho-arrangement of chlorine and hydroxyl groups in this compound.

Nuclear Quadrupole Resonance Solid-state characterization 35Cl NQR

2-Chloro-3-pyridinol (CAS 6636-78-8): Priority Application Scenarios for Scientific Procurement


Synthesis of Benzo[4,5]furopyridine Libraries via Palladium-Mediated Coupling

This compound is the preferred starting material for constructing complete libraries of benzo[4,5]furopyridine tricyclic heterocycles. Its ortho-chloro-hydroxy substitution pattern enables the necessary α- and γ-activation for palladium-mediated reactions that generate all four possible regioisomeric scaffolds: benzo[4,5]furo[2,3-b]pyridine, benzo[4,5]furo[2,3-c]pyridine, benzo[4,5]furo[3,2-c]pyridine, and benzo[4,5]furo[3,2-b]pyridine . Alternative starting materials cannot access this complete scaffold set without substantial modification of synthetic routes [2].

Pharmaceutical Intermediate with Favorable Cytotoxicity Profile

For pharmaceutical development workflows requiring halogenated pyridine building blocks, 2-Chloro-3-pyridinol offers a measurably superior safety profile. Its EC50 > 10,000 μM in HepG2 cells represents >21-fold lower cytotoxicity than the structurally related 3,5,6-trichloro-2-pyridinol (EC50 = 474.3 μM) and >1.6-fold lower than 2-bromo-3-pyridinol (EC50 = 6,214.5 μM) . This reduced cytotoxicity is particularly valuable when the compound is used as an intermediate in multi-step syntheses where trace carryover could confound biological assays or toxicity screening [2].

Preparation of 3-Hydroxypyridine-2(1H)-selone and Selenium-Containing Heterocycles

2-Chloro-3-pyridinol serves as a specific precursor for the preparation of 3-hydroxypyridine-2(1H)-selone, which is subsequently employed in the synthesis of 1-azaphenoxaselenine and its substituted derivatives . This synthetic pathway leverages the unique reactivity of the 2-chloro substituent adjacent to the 3-hydroxyl group, a regiochemical arrangement not available from other chloropyridinol positional isomers [2].

Analytical Reference Standard with Unique NQR Fingerprint

In quality control and forensic analytical laboratories, 2-Chloro-3-pyridinol can be definitively identified and distinguished from all other chloropyridinol isomers via its unique 35Cl NQR signature. The compound exhibits four NQR signals at 77 K, with one line showing an anomalous positive temperature coefficient of the NQR frequency—a behavior not observed in other chloropyridinols . This property enables unambiguous identification in complex mixtures or when verifying the authenticity of procured material.

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